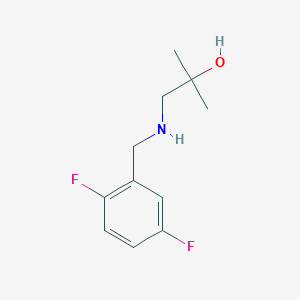![molecular formula C15H25F2N3O4Si B12100953 2'-Deoxy-5'-O-[(1,1-dimethylethyl)dimethylsilyl]-2',2'-difluorocytidine](/img/structure/B12100953.png)
2'-Deoxy-5'-O-[(1,1-dimethylethyl)dimethylsilyl]-2',2'-difluorocytidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’-Deoxy-5’-O-[(1,1-dimethylethyl)dimethylsilyl]-2’,2’-difluorocytidine is a synthetic nucleoside analog. It is structurally related to cytidine, a naturally occurring nucleoside, but has been modified to include a tert-butyldimethylsilyl (TBDMS) protecting group and two fluorine atoms at the 2’ position. These modifications enhance its stability and alter its biological activity, making it a valuable compound in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-5’-O-[(1,1-dimethylethyl)dimethylsilyl]-2’,2’-difluorocytidine typically involves multiple steps:
Protection of the Hydroxyl Groups: The hydroxyl groups of the starting nucleoside are protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole.
Fluorination: The 2’ position is fluorinated using a fluorinating agent like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor.
Deprotection: The final step involves the selective removal of protecting groups to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of automated synthesis equipment, high-purity reagents, and stringent quality control measures to ensure consistency and purity of the final product.
化学反应分析
Types of Reactions
2’-Deoxy-5’-O-[(1,1-dimethylethyl)dimethylsilyl]-2’,2’-difluorocytidine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Hydrolysis: The TBDMS protecting group can be removed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed to remove the TBDMS group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with sodium azide would yield an azido derivative.
科学研究应用
2’-Deoxy-5’-O-[(1,1-dimethylethyl)dimethylsilyl]-2’,2’-difluorocytidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its effects on DNA synthesis and repair mechanisms.
Medicine: Investigated for its potential as an antiviral or anticancer agent due to its ability to interfere with nucleic acid metabolism.
Industry: Utilized in the development of diagnostic tools and therapeutic agents.
作用机制
The mechanism of action of 2’-Deoxy-5’-O-[(1,1-dimethylethyl)dimethylsilyl]-2’,2’-difluorocytidine involves its incorporation into DNA or RNA, where it can disrupt normal nucleic acid function. The fluorine atoms enhance its binding affinity and stability, while the TBDMS group protects it from enzymatic degradation. This compound targets enzymes involved in nucleic acid synthesis, such as DNA polymerases, and can inhibit their activity, leading to cell death or inhibition of viral replication.
相似化合物的比较
Similar Compounds
2’-Deoxy-5’-O-[(1,1-dimethylethyl)dimethylsilyl]-cytidine: Lacks the fluorine atoms, making it less stable and less effective in certain applications.
2’,2’-Difluorocytidine: Does not have the TBDMS protecting group, which affects its stability and bioavailability.
Gemcitabine: A well-known nucleoside analog used in cancer therapy, similar in structure but with different substituents.
Uniqueness
2’-Deoxy-5’-O-[(1,1-dimethylethyl)dimethylsilyl]-2’,2’-difluorocytidine is unique due to the combination of the TBDMS protecting group and the fluorine atoms. This combination enhances its stability, bioavailability, and effectiveness in various applications, making it a valuable tool in scientific research and potential therapeutic applications.
属性
IUPAC Name |
4-amino-1-[5-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,3-difluoro-4-hydroxyoxolan-2-yl]pyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25F2N3O4Si/c1-14(2,3)25(4,5)23-8-9-11(21)15(16,17)12(24-9)20-7-6-10(18)19-13(20)22/h6-7,9,11-12,21H,8H2,1-5H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBMMUPUHDLZMFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25F2N3O4Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.46 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[1-(2-Methoxycarbonylpyrrolidin-1-yl)-1-oxo-6-(phenylmethoxycarbonylamino)hexan-2-yl]azanium;2,2,2-trifluoroacetate](/img/structure/B12100917.png)


![1-acetyl-alpha-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-(alphaS)-Piperidinepropanoic acid](/img/structure/B12100937.png)







